

# Tilianin (acacetin-7-O-glucoside) chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: *Tilianin*

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## Tilianin (Acacetin-7-O-glucoside): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tilianin**, a naturally occurring flavonoid glycoside, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. Chemically identified as acacetin-7-O-glucoside, it is predominantly found in plants such as *Tilia* species, *Agastache mexicana*, and *Dracocephalum moldavica*.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Tilianin**. It details established experimental protocols for its extraction, isolation, and analysis, and explores its mechanisms of action through various signaling pathways. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using DOT language diagrams.

### Chemical Structure and Identification

**Tilianin** is a flavonoid glycoside consisting of the flavone acacetin linked to a  $\beta$ -D-glucopyranosyl moiety at the 7-position.<sup>[2][3]</sup>

### Chemical Structure

Caption: 2D Chemical Structure of **Tilianin**.

## Chemical Identifiers

Identifier	Value
IUPAC Name	5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4][5]
CAS Number	4291-60-5[3][6]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>10</sub> [3][6]
SMILES	<chem>COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O)O[C@H]4--INVALID-LINK--CO)O)O"&gt;C@@HO</chem> [3]
InChI	InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1[3][4]
InChIKey	NLZCOTZRUYPTP-MIUGBVLSSA-N[3][5]
Synonyms	Acacetin 7-glucoside, Acacetin-7-O-glucoside, Astroside, Moldavoside[7][8][9]

## Physicochemical Properties

The physicochemical properties of **Tilianin** are crucial for its handling, formulation, and pharmacokinetic profile.

Property	Value	Reference(s)
Molecular Weight	446.40 g/mol	[3][10]
Appearance	Off-white to light yellow solid powder	[9][10]
Melting Point	260-262 °C	[11]
Solubility	Soluble in DMSO, Methanol, Ethanol, and Pyridine. Practically insoluble in water.	[6][11][12]
pKa (Predicted)	6.11 ± 0.40	[11]
logP (Predicted)	0.72	[12]

## Biological and Pharmacological Activities

**Tilianin** exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic applications. Its primary effects include anti-inflammatory, antioxidant, cardioprotective, and neuroprotective actions.[2][10]

### Anti-inflammatory and Antioxidant Effects

**Tilianin** has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory cytokines and mediators.[2] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[2]

### Cardioprotective Effects

Numerous studies have highlighted the cardioprotective potential of **Tilianin**, particularly in the context of myocardial ischemia-reperfusion injury.[1]

### Neuroprotective Effects

**Tilianin** has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[2]

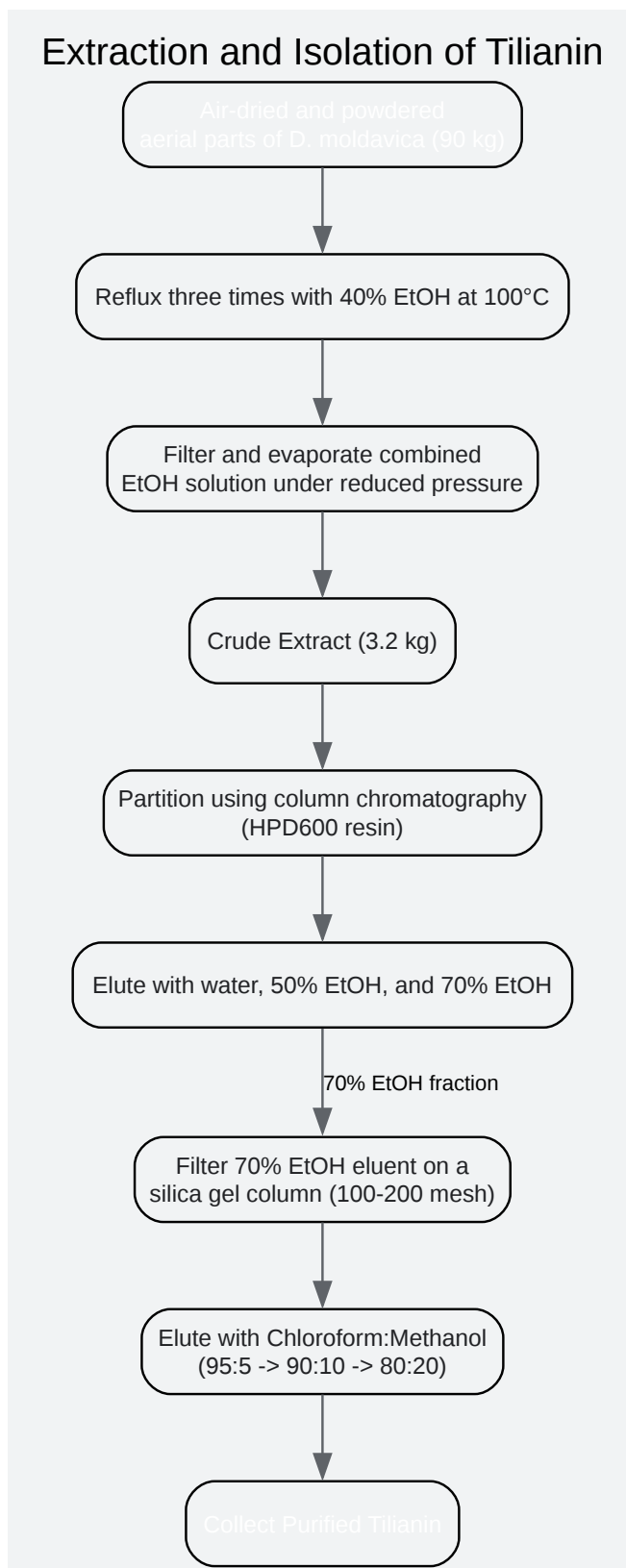
## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Tilianin**.

## Extraction and Isolation of **Tilianin** from **Dracocephalum moldavica**

The following protocol describes a common method for the extraction and isolation of **Tilianin** from the aerial parts of *Dracocephalum moldavica*.<sup>[1][6]</sup>

### Extraction and Isolation of Tilianin



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Caption: Workflow for **Tilianin** Extraction and Isolation.

#### Protocol Steps:

- Air-dry and powder the aboveground parts of *D. moldavica*.
- Perform reflux extraction three times with 40% ethanol at 100°C.
- Combine the ethanol solutions, filter, and evaporate under reduced pressure to obtain a crude extract.
- Subject the crude extract to column chromatography using HPD600 resin.
- Elute the column sequentially with water, 50% ethanol, and 70% ethanol.
- Further purify the 70% ethanol fraction on a silica gel column (100-200 mesh).
- Elute the silica gel column with a gradient of chloroform:methanol (from 95:5 to 80:20) to isolate **Tilianin**.[\[1\]](#)[\[6\]](#)

## High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of **Tilianin** in various extracts and formulations.[\[4\]](#)[\[11\]](#)

#### Chromatographic Conditions:

- Column: InertSustain RP-C18[\[4\]](#)
- Mobile Phase: Gradient elution with methanol and 0.2% acetic acid[\[4\]](#)
- Flow Rate: 0.8 mL/min[\[4\]](#)
- Column Temperature: 30 °C[\[4\]](#)
- Detection Wavelength: 332 nm[\[4\]](#)

## In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of **Tilianin** on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.<sup>[5]</sup>

### Protocol Steps:

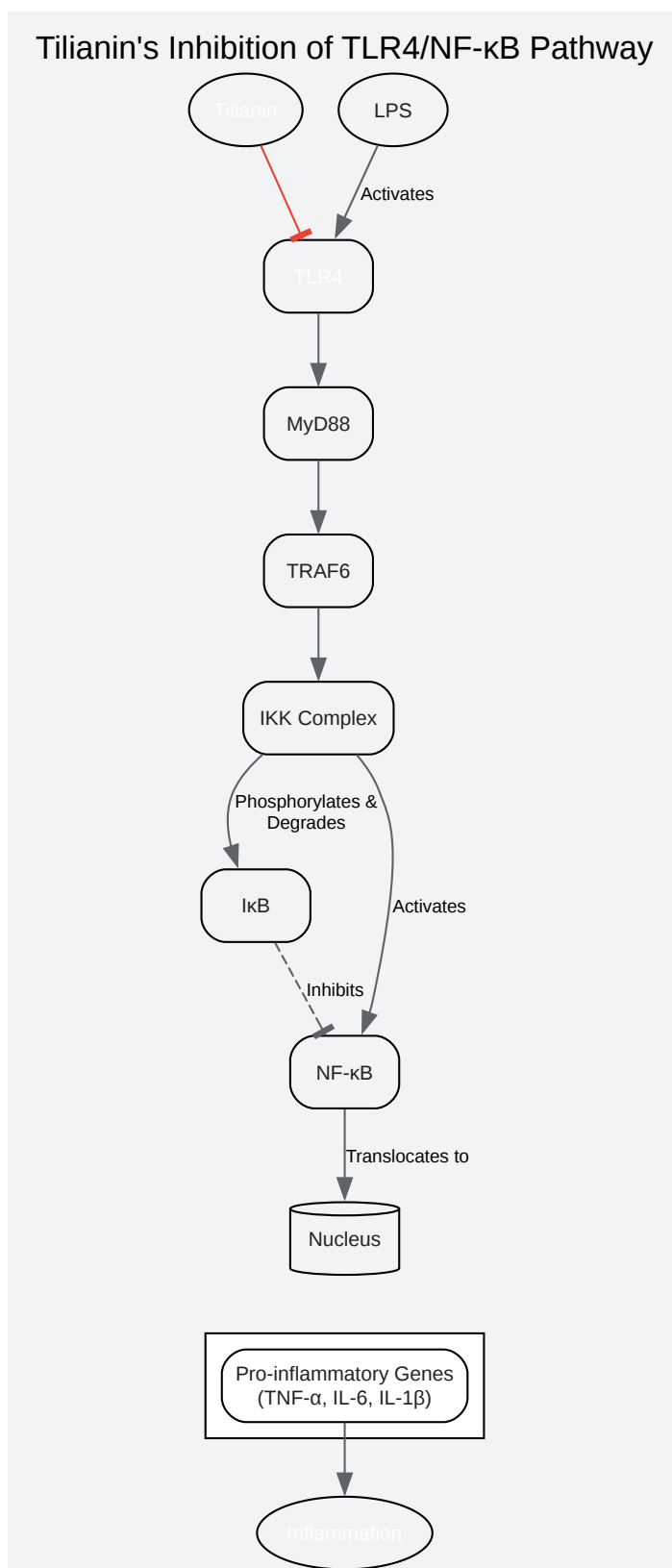
- Culture RAW264.7 cells in appropriate media.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of **Tilianin** (e.g., 10  $\mu$ M, 20  $\mu$ M) for a specified duration.
- Induce inflammation by adding LPS (1  $\mu$ g/mL) to the cell culture and incubate.
- Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) using ELISA or other immunoassays.
- Assess cell viability using methods like the CCK-8 assay to rule out cytotoxicity.<sup>[1][6]</sup>

## Signaling Pathways and Mechanisms of Action

**Tilianin** exerts its biological effects by modulating several key signaling pathways.

### Inhibition of TLR4/NF- $\kappa$ B Signaling Pathway

**Tilianin** has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical pathway in the inflammatory response.<sup>[2]</sup> By inhibiting TLR4, **Tilianin** subsequently suppresses the activation of nuclear factor-kappa B (NF- $\kappa$ B), a key transcription factor for pro-inflammatory genes.<sup>[2]</sup>



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Caption: **Tilianin** inhibits the TLR4-mediated NF- $\kappa$ B signaling pathway.



## Modulation of MAPK Signaling Pathways

**Tilianin** also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK.[2] By reducing the phosphorylation of these kinases, **Tilianin** can further suppress the inflammatory response.[2]

## Pharmacokinetic Profile

Understanding the pharmacokinetic properties of **Tilianin** is essential for its development as a therapeutic agent.

Parameter	Value (in mice)	Reference(s)
Tmax	10.8 min	
Cmax	176.9 nmol/L	
AUC <sub>0-∞</sub>	17.4 min*μmol/L	

Metabolism: **Tilianin** is metabolized in vivo to its aglycone, acacetin, and subsequently to glucuronidated and sulfated conjugates. Acacetin-7-glucuronide and acacetin-7-sulfate are major metabolites found in plasma.

## Conclusion

**Tilianin** (acacetin-7-O-glucoside) is a flavonoid glycoside with a well-defined chemical structure and a range of promising pharmacological activities. Its anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects are mediated through the modulation of key signaling pathways such as TLR4/NF-κB and MAPK. The experimental protocols detailed in this guide provide a foundation for the consistent extraction, analysis, and biological evaluation of this compound. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases.

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- To cite this document: BenchChem. [Tilianin (acacetin-7-O-glucoside) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192538#tilianin-acacetin-7-o-glucoside-chemical-structure-and-properties]

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